molecular formula C13H8ClNOS B2890836 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one CAS No. 960289-27-4

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one

Cat. No. B2890836
CAS RN: 960289-27-4
M. Wt: 261.72
InChI Key: UGYGGUSKVPGNOC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the late 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of a complex signaling system that regulates many physiological processes. When 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one binds to these receptors, it activates a series of biochemical reactions that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and anti-tumor properties. It has also been shown to have effects on mood, appetite, and immune function. These effects are mediated by the endocannabinoid system, and are the subject of ongoing research.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to study and manipulate than natural cannabinoids, which are often present in low concentrations in cannabis. However, 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one also has some limitations. It is a potent psychoactive compound, which means that it can have significant effects on the behavior and physiology of experimental animals. This can make it difficult to interpret the results of experiments, and to extrapolate these results to humans.

Future Directions

There are many future directions for research on 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one and synthetic cannabinoids in general. One area of interest is the development of new drugs that target the endocannabinoid system. These drugs could be used to treat a wide range of conditions, including pain, inflammation, and cancer. Another area of interest is the study of the effects of synthetic cannabinoids on the brain and behavior. This research could help to shed light on the mechanisms underlying drug addiction and other psychiatric disorders. Finally, there is a need for more research on the safety and toxicity of synthetic cannabinoids, particularly in light of the recent rise in their recreational use.

Scientific Research Applications

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been used in scientific research to study the endocannabinoid system and its effects on the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that is involved in many physiological processes, including pain sensation, mood, appetite, and immune function. 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one has been used to study the effects of cannabinoids on these processes, and to develop new drugs that target the endocannabinoid system.

properties

IUPAC Name

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-10-3-1-8(2-4-10)11-7-9-5-6-15-13(16)12(9)17-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGGUSKVPGNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add trifluoromethane sulfonic acid (3 mL, 0.03 mol) and 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide (1 g, 0.004 mol) to a 25 mL three-necked round bottom flask equipped with a stir bar, Dean-Stark trap, nitrogen inlet/outlet, and thermocouple. Heat the reaction mixture to 95° C. for 2 h, then cool to 40° C., and pour onto cold water (20 mL, 1.11 mol). Stir the mixture for 10 min. Filter the resulting slurry and rinse the solids with water (100 mL). Dry to afford crude 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one (0.95 g, 0.004 mol) as a brown solid. LC-MS/ES m/z (35Cl) 262 [M+H]+.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 2-bromo-6H-thieno[2,3-c]pyridin-7-one (25.0 g, 108.7 mmol), 4-chlorophenylboronic acid (18.7 g, 119.5 mmol), sodium carbonate (23.5 g, 217.3 mmol), ethanol (121 mL), 1,2-dimethoxyethane (604 mL), and water (121 mL). Purge the mixture with nitrogen for 20 min. Add tetrakis(triphenylphosphine)palladium (3.77 g, 3.26 mmol). Heat the reaction mixture at 85° C. overnight. Allow the reaction to cool to RT. Reduce the reaction solvent volume to half on a rotory evaporator. Filter the mixture with water (2×400 mL), ether (400 mL), and ethylacetate (20 mL) and dry the solids in vacuo at 40° C. to give 25.4 g (89%) of the title compound. LC-MS/ES m/z (35Cl) 262.0 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
121 mL
Type
reactant
Reaction Step Four
Quantity
3.77 g
Type
catalyst
Reaction Step Five
Name
Quantity
121 mL
Type
solvent
Reaction Step Six
Quantity
604 mL
Type
solvent
Reaction Step Seven
Yield
89%

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